N,N-bis(4-phenyl-1,3-thiazol-2-yl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13N3S2 |
|---|---|
Molecular Weight |
335.5g/mol |
IUPAC Name |
4-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H13N3S2/c1-3-7-13(8-4-1)15-11-22-17(19-15)21-18-20-16(12-23-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,21) |
InChI Key |
NLADKWIJSMCHLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC(=CS3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Structural Elucidation and Solid State Characteristics
Crystallographic Analysis of N,N-bis(4-phenyl-1,3-thiazol-2-yl)amine and its Derivatives
The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For the this compound family, X-ray crystallography has been an indispensable tool.
Single crystal X-ray diffraction (SCXRD) provides definitive proof of molecular structure. Studies on various bis(thiazol-2-yl)amine derivatives have successfully elucidated their atomic connectivity and stereochemistry. For instance, the structures of several symmetrically substituted bis-(benzothiazol-2-yl)-amines have been determined, providing a foundational understanding of this class of compounds rsc.org.
Similarly, the crystal structure of N,N′-Bis(1,3-thiazol-2-yl)methylenediamine, a related compound where a methylene group bridges the two amine nitrogens, was solved, revealing a monoclinic P21/n space group nih.gov. Another example is the salt, bis(2-amino-4-phenyl-1,3-thiazol-3-ium) tetrachloridopalladate(II), which crystallizes in the triclinic P-1 space group nih.gov. The analysis of 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine also provided high-quality crystals suitable for SCXRD, confirming its molecular structure mdpi.com. These studies confirm that derivatives of this compound readily form crystals suitable for diffraction analysis.
Below is a table summarizing crystallographic data for a representative derivative.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₈N₄S₂ |
| Formula Weight | 212.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8598 (16) |
| b (Å) | 8.9291 (18) |
| c (Å) | 13.672 (3) |
| β (°) | 96.39 (3) |
| Volume (ų) | 953.6 (3) |
| Z | 4 |
The conformation of bis(thiazol-2-yl)amine derivatives in the solid state is heavily influenced by the nature of the central bridging atom and the substituents on the thiazole (B1198619) rings. In N,N′-Bis(1,3-thiazol-2-yl)methylenediamine, the two thiazole rings are not coplanar, exhibiting a significant dihedral angle of 71.25 (13)° between them nih.gov.
In contrast, studies on bis-(benzothiazol-2-yl)-amines reveal that the parent ligands tend to adopt a planar cis-trans alignment, which facilitates the formation of intermolecular hydrogen bonds rsc.org. Upon deprotonation and complexation with a metal, the conformation shifts. The resulting metal amides favor either a planar trans-trans or cis-cis alignment, depending on the coordination requirements of the metal cation rsc.org. For the salt containing the 2-amino-4-phenyl-1,3-thiazole cation, the two organic molecules in the asymmetric unit have their ring planes oriented at a dihedral angle of 31.82 (9)° nih.gov. The geometry of the thiazole ring itself is generally planar, with bond lengths and angles falling within the normal range for such heterocyclic systems nih.gov.
The crystal packing of this compound derivatives is governed by a network of non-covalent interactions. Hydrogen bonding is a dominant feature, particularly in compounds with N-H groups. In the crystal structure of N,N′-Bis(1,3-thiazol-2-yl)methylenediamine, intermolecular N—H···N hydrogen bonds link the molecules into zigzag chains nih.gov. Similarly, in bis-(benzothiazol-2-yl)-amines, hydrogen bonding plays a crucial role in stabilizing the cis-trans conformation of the neutral ligands rsc.org. In the palladium salt of 2-amino-4-phenyl-1,3-thiazole, bifurcated N—H···Cl hydrogen bonds connect the cations and anions into tapes nih.gov.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study. Different polymorphs can have distinct physical properties. Research on bis(1,3-benzothiazol-2-yl) trithiocarbonate has shown that it can crystallize as two different conformers, a (syn,syn) form and a (syn,anti) form, in the same solution, a phenomenon known as conformational polymorphism nih.gov. This demonstrates the subtle energetic balance that can exist between different molecular arrangements in the solid state.
Cocrystallization, which involves combining an active molecule with a benign coformer, is another strategy to modify solid-state properties. This approach has been successfully applied to a biologically active 1,2,4-thiadiazole derivative (TDZ) nih.gov. Screening with various coformers led to the formation of a 1:1 cocrystal with vanillic acid. Single-crystal X-ray diffraction confirmed that the cocrystal is primarily stabilized by hydrogen bonds between the thiazole derivative and the coformer nih.gov. This research highlights the potential for tuning the solid-state properties of thiazole-based compounds through crystal engineering techniques.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating the structure of molecules in solution and complementing the data obtained from solid-state analysis.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound and its derivatives. The chemical shifts of protons and carbons provide a detailed map of the molecular electronic environment.
For 4-phenyl-1,3-thiazole derivatives, the proton on the 5th position of the thiazole ring (C5-H) is particularly characteristic, appearing as a singlet in the ¹H NMR spectrum mdpi.comnih.gov. For example, in 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, this proton signal is observed at 5.63 ppm mdpi.com. In another series of 4-phenyl-1,3-thiazole derivatives, this singlet was reported in the range of 7.62–8.55 ppm nih.gov. The aromatic protons of the phenyl rings typically appear as multiplets in the downfield region of the spectrum, generally between 7.00 and 8.50 ppm semanticscholar.orgdergipark.org.tr.
In ¹³C NMR spectra, the carbons of the thiazole ring show distinct signals. The C5 carbon of 4-phenyl-1,3-thiazole derivatives resonates at approximately 110–115 ppm nih.gov. The C2 and C4 carbons, which are bonded to nitrogen and sulfur, appear further downfield. For instance, in a series of 5-(1-Methyl-2-phenylethenyl)-N-substituted-1,3,4-thiadiazol-2-amines, the thiazole carbons C2 and C5 (analogous to C2 and C4 in a thiazole ring) resonate between 163.77-169.01 ppm and 159.56-162.90 ppm, respectively dergipark.org.tr. The phenyl group carbons are typically observed in the 120-140 ppm range semanticscholar.org. 2D NMR techniques, such as COSY and HSQC, would be invaluable for unambiguously assigning all proton and carbon signals for this compound.
The following tables present representative NMR data from related thiazole derivatives.
| Compound | Proton Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | Thiazolyl H-5 | 5.63 (s) | mdpi.com |
| Aromatic H | 6.87-7.48 (m) | ||
| 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzonitrile | Aromatic H | 7.50-8.28 (m) | semanticscholar.org |
| 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-Thiadiazol-2-amine | Ethylenic H | 7.11 (s) | dergipark.org.tr |
| Aromatic H | 7.25-7.46 (m) |
| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | Thiazole C-5 | 100.4 | mdpi.com |
| Aromatic/Thiazole C | 104.7-159.9 | ||
| 4-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzonitrile | Aromatic/Thiadiazole C | 113.4-164.6 | semanticscholar.org |
| OCH₃ | 55.4 | ||
| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | Thiadiazole C2, C5 | 163.77, 162.90 | dergipark.org.tr |
| Aromatic/Alkenyl C | 119.74-136.19 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound by identifying the characteristic vibrational modes of its functional groups. The analysis of its spectrum is based on the vibrations of the secondary amine bridge, the two 4-phenyl-1,3-thiazole heterocyclic systems, and the terminal phenyl rings.
The secondary amine (N-H) group is a key feature. In IR spectroscopy, secondary amines typically exhibit a single, weak to medium N-H stretching band in the region of 3350-3310 cm⁻¹ orgchemboulder.comlibretexts.org. This is distinct from primary amines, which show two bands in this region orgchemboulder.comwpmucdn.com. The N-H bending vibration can sometimes be observed near 1600 cm⁻¹, though it may be obscured by other peaks wpmucdn.com. A strong, broad N-H wagging band is also expected between 910-665 cm⁻¹ orgchemboulder.com.
The thiazole ring contributes a series of characteristic bands. The C=N stretching vibration within the heterocyclic ring typically appears in the 1661-1755 cm⁻¹ range researchgate.net. Stretching vibrations corresponding to the C=C bonds of the thiazole and phenyl rings are expected in the 1626-1576 cm⁻¹ region mdpi.comdergipark.org.tr. Aromatic C-H stretching vibrations from both the phenyl and thiazole rings are anticipated above 3000 cm⁻¹, generally around 3099-3056 cm⁻¹ dergipark.org.trresearchgate.net. The C-S-C stretching mode within the thiazole ring gives rise to absorptions typically found in the 709-693 cm⁻¹ range dergipark.org.tr. Furthermore, the C–N stretching of aromatic amines is characterized by a strong band, usually between 1335-1250 cm⁻¹ orgchemboulder.com.
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3310 | orgchemboulder.comlibretexts.org |
| Aromatic C-H Stretch | Phenyl and Thiazole Rings | > 3000 | dergipark.org.trresearchgate.net |
| C=N Stretch | Thiazole Ring | 1661 - 1755 | researchgate.net |
| C=C Stretch | Aromatic/Heterocyclic Rings | 1626 - 1576 | mdpi.comdergipark.org.tr |
| N-H Bend | Secondary Amine | ~1600 | wpmucdn.com |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | orgchemboulder.com |
| N-H Wag | Secondary Amine | 910 - 665 | orgchemboulder.com |
| C-S-C Stretch | Thiazole Ring | 709 - 693 | dergipark.org.tr |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within this compound. The molecule's structure, featuring an extensive system of conjugated π-electrons across the two 4-phenyl-1,3-thiazole units linked by a nitrogen atom, gives rise to characteristic absorption bands in the UV-Vis region.
The electronic spectrum is expected to be dominated by high-intensity π–π* transitions associated with the aromatic and heteroaromatic rings. The conjugation between the phenyl groups and the thiazole rings, extended through the central amine linker, facilitates electron delocalization. This extensive conjugation typically results in a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the individual, unconjugated chromophores. For similar thiazole-containing aromatic compounds, absorption maxima corresponding to π–π* transitions are often observed at wavelengths greater than 300 nm dergipark.org.trscielo.org.za.
In addition to the strong π–π* transitions, weaker n–π* transitions are also possible. These transitions involve the promotion of a non-bonding electron from the nitrogen or sulfur heteroatoms to an anti-bonding π* orbital. These absorptions are typically of lower intensity and can sometimes be submerged by the more intense π–π* bands nih.govresearchgate.net. Studies on related aromatic imines with thiazole heterocycles show that both π–π* and n–π* transitions can be monitored to understand the electronic properties of the molecule nih.govresearchgate.net. The solvent environment can also influence the position of these absorption bands.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Source |
|---|---|---|---|
| π → π* | Conjugated Phenyl-Thiazole System | > 300 | dergipark.org.trscielo.org.za |
| n → π* | N and S Heteroatoms | Variable, often higher wavelength, lower intensity | nih.govresearchgate.net |
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₈H₁₃N₃S₂, which corresponds to a molecular weight of approximately 347.45 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to this mass.
The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, the fragmentation pathways are influenced by the central amine linkage and the attached heterocyclic rings. A primary fragmentation event would likely involve the cleavage of one of the C-N bonds between the central nitrogen atom and a thiazole ring. This would lead to the formation of a stable [4-phenyl-1,3-thiazol-2-yl] radical or cation and the corresponding [M - (C₉H₆NS)]⁺ fragment.
Further fragmentation could involve the decomposition of the thiazole ring itself. This can occur through the loss of small, stable molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂), a pattern observed in the fragmentation of other thiazole derivatives researchgate.net. The phenyl-substituted thiazole fragment [C₉H₇N₂S]⁺ could also undergo fragmentation, potentially losing the phenyl group to give a thiazolyl cation. The fragmentation patterns of aromatic amines often involve the loss of HCN from the ring system after initial bond cleavages miamioh.edu. The analysis of these characteristic fragment ions allows for the unambiguous confirmation of the compound's structure.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion/Fragment Structure | Description of Loss |
|---|---|---|
| 347 | [C₁₈H₁₃N₃S₂]⁺˙ | Molecular Ion (M⁺˙) |
| 174 | [C₉H₇N₂S]⁺ | Fragment from cleavage of central C-N bond |
| 173 | [C₉H₆NS]⁺ | Fragment from cleavage of central C-N bond |
| 146 | [C₇H₅NS]⁺ | Loss of HCN from the [C₉H₇N₂S]⁺ fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Coordination Chemistry of N,n Bis 4 Phenyl 1,3 Thiazol 2 Yl Amine As a Ligand
Design Principles for Thiazole-Based Ligands
The design of effective ligands is paramount in coordination chemistry for creating metal complexes with desired properties and functionalities. Thiazole-based ligands are of particular interest due to a combination of inherent structural and electronic characteristics that make them excellent candidates for coordination with metal ions.
A primary design principle lies in the ambidentate nature of the thiazole (B1198619) ring, which contains both a "hard" nitrogen donor and a "soft" sulfur donor. nih.gov This dual-donor capability allows thiazole-based ligands to coordinate with a wide spectrum of metal ions, from hard to soft, making them versatile for the design of various coordination compounds. nih.govcnr.it The nitrogen atom is generally a more effective donor than the sulfur atom in the 1,3-thiazole ring. researchgate.net
Furthermore, the thiazole ring is an aromatic system with significant π-electron delocalization. wikipedia.org This aromaticity imparts rigidity and planarity to the ligand backbone, which is a crucial factor in the construction of predictable and well-defined supramolecular structures, including Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com The rigid nature of these ligands helps in controlling the geometry of the resulting metal complexes.
The versatility of thiazole chemistry allows for straightforward functionalization at various positions of the ring. By introducing different substituents, the steric and electronic properties of the ligand can be fine-tuned. For instance, attaching pyridyl groups can create multidentate ligands with enhanced coordination ability. nih.gov This "tunability" is a key principle in designing ligands for specific applications, such as catalysis or molecular sensing. The creation of polydentate ligands from thiazole units is a common strategy to increase the stability of the resulting metal complexes through the chelate effect.
Synthesis and Characterization of Metal Complexes of N,N-bis(4-phenyl-1,3-thiazol-2-yl)amine and Related Ligands
The synthesis of metal complexes involving this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, are optimized to favor the formation of the desired complex. For instance, the synthesis of bis-(benzothiazol-2-yl)-amine complexes with aluminum and lithium has been reported, demonstrating the ability of this ligand scaffold to coordinate with main group metals. rsc.org
The general procedure for the synthesis of such complexes often involves the direct reaction of the thiazole-based ligand with a metal chloride salt in a 1:1 or 2:1 ligand-to-metal molar ratio in a solvent like ethanol. ijper.org The resulting complexes can then be isolated as stable solids.
A comprehensive characterization of these newly synthesized metal complexes is essential to determine their structure, composition, and properties. A suite of analytical and spectroscopic techniques is employed for this purpose.
Elemental Analysis: This technique is used to determine the empirical formula of the complex and to confirm the metal-to-ligand stoichiometry.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N and C-S bonds in the thiazole ring upon complexation provides evidence of coordination to the metal ion. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide detailed information about the binding mode. acs.orgmdpi.com
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is often used to confirm the molecular weight of the complex and to study its fragmentation pattern. mdpi.com
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govmdpi.com
The data obtained from these characterization techniques collectively provide a detailed picture of the synthesized metal complexes.
| Technique | Information Obtained |
| Elemental Analysis | Empirical formula, Metal-to-ligand ratio |
| FT-IR Spectroscopy | Identification of ligand coordination sites (e.g., shifts in ν(C=N)) |
| NMR Spectroscopy | Structural elucidation in solution for diamagnetic complexes |
| Mass Spectrometry | Molecular weight confirmation |
| X-ray Diffraction | Precise solid-state structure, bond lengths, bond angles, coordination geometry |
Coordination Modes and Geometries of the Thiazolyl Amine Ligand
The this compound ligand and its analogues can exhibit a variety of coordination modes, leading to metal complexes with diverse geometries. The specific coordination behavior depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.
The thiazole ring offers two potential coordination sites: the nitrogen atom (N3) and the sulfur atom (S1). The nitrogen atom, being a harder base, typically coordinates to harder metal ions, while the softer sulfur atom can interact with softer metal ions. nih.gov In many cases, coordination occurs through the endocyclic nitrogen atom. researchgate.netmdpi.com However, coordination involving the sulfur atom, either alone or in combination with nitrogen, has also been observed. For example, in a bismuth(III) complex with 2-mercapto-4-phenylthiazole, both monodentate coordination through the sulfur atom and bidentate chelation involving both nitrogen and sulfur atoms were observed. nih.gov The bridging amine nitrogen in bis(thiazolyl)amine ligands can also participate in coordination after deprotonation. rsc.org
This compound is a potentially multidentate ligand, capable of binding to a metal center through multiple donor atoms simultaneously. This chelation leads to the formation of stable five- or six-membered rings with the metal ion, a thermodynamically favorable process known as the chelate effect.
This class of ligands can act as a bidentate ligand, coordinating through the nitrogen atoms of the two thiazole rings. This N,N-chelation is a common coordination mode for related bis(heterocyclic)amine ligands. rsc.org Depending on the flexibility of the ligand and the preferred coordination number of the metal, it can also adopt a tridentate or even tetradentate coordination mode, potentially involving the bridging amine nitrogen or the sulfur atoms of the thiazole rings.
The coordination of these ligands to metal centers can result in various geometries. Common geometries observed for transition metal complexes with thiazole-based ligands include square planar, tetrahedral, and octahedral. ijper.orgresearchgate.net For example, zinc complexes with 2,5-bis(2-pyridyl)-1,3,4-thiadiazole have been shown to adopt an octahedral geometry. researchgate.net
| Coordination Mode | Donor Atoms Involved | Potential Geometry |
| Monodentate | N or S | Various |
| Bidentate (N,N-chelation) | N (thiazole), N (thiazole) | Square Planar, Tetrahedral, Octahedral |
| Bidentate (N,S-chelation) | N (thiazole), S (thiazole) | Square Planar, Tetrahedral, Octahedral |
| Tridentate | N (thiazole), N (amine), N (thiazole) | Octahedral, Trigonal Bipyramidal |
Electronic Structure and Bonding in Metal Complexes
The electronic structure and the nature of the bonding between the thiazole-based ligand and the metal center are crucial in determining the physical and chemical properties of the resulting complex, such as its color, magnetic properties, and reactivity.
The bonding in these complexes can be described by a combination of sigma (σ) donation and pi (π) interactions. The primary bonding interaction is the donation of the lone pair of electrons from the nitrogen and/or sulfur donor atoms into the vacant orbitals of the metal ion, forming a σ-bond.
In addition to σ-donation, π-backbonding can also play a significant role, particularly with electron-rich transition metals in low oxidation states. This involves the donation of electron density from the filled d-orbitals of the metal into the empty π*-antibonding orbitals of the thiazole ring. nih.gov This π-backbonding strengthens the metal-ligand bond and can influence the electronic properties of the complex. The aromatic nature of the thiazole ring provides a delocalized π-system that can participate in these interactions. wikipedia.org
The electronic structure of these complexes can be rationalized using models such as Ligand Field Theory. The thiazole ligand creates a specific ligand field around the metal ion, which leads to the splitting of the metal's d-orbitals. The magnitude of this splitting determines the electronic and magnetic properties of the complex.
Metal-Organic Frameworks (MOFs) Incorporating Thiazole Ligands
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Thiazole-based ligands, including this compound and its derivatives, are excellent candidates for the construction of MOFs due to their rigidity and the presence of multiple coordination sites. mdpi.com
The design of thiazole-based MOFs leverages the principles outlined in section 4.1. The well-defined geometry and connectivity of the thiazole ligands allow for the predictable assembly of porous frameworks with tunable pore sizes and functionalities. rsc.org The incorporation of thiazole units into the MOF structure can impart specific properties, such as luminescence, which can be exploited for applications in chemical sensing. mdpi.comresearchgate.net
A notable example is the use of thiazolo[5,4-d]thiazole (TTZ) derivatives as building blocks for functional MOFs. The fused, rigid, and planar structure of TTZ, combined with its inherent fluorescence and multiple coordination sites (nitrogen and sulfur heteroatoms), makes it an ideal component for creating robust and functional frameworks. rsc.org These TTZ-based MOFs have shown promise in applications such as fluorescence sensing and bioimaging. rsc.org
The synthesis of thiazole-containing MOFs is typically carried out under solvothermal conditions, where the metal salt and the organic linker are heated in a high-boiling point solvent. mdpi.com The resulting crystalline materials can be characterized by powder X-ray diffraction (PXRD) to confirm their structure and porosity.
Computational and Theoretical Investigations of N,n Bis 4 Phenyl 1,3 Thiazol 2 Yl Amine
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
For many thiazole (B1198619) derivatives, DFT is a standard method to investigate their molecular properties. Theoretical studies on related compounds often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to perform calculations. However, specific studies detailing these calculations for N,N-bis(4-phenyl-1,3-thiazol-2-yl)amine are not available.
Geometry Optimization and Conformational Analysis
Computational chemistry is a powerful tool for determining the most stable three-dimensional structure of a molecule through geometry optimization. For similar heterocyclic compounds, researchers perform conformational analyses, such as Potential Energy Surface (PES) scans, to identify stable conformers and investigate potential tautomeric equilibria. This foundational analysis is crucial for understanding the molecule's behavior but has not been specifically published for this compound.
Electronic Structure Analysis
The analysis of a molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting its chemical reactivity, kinetic stability, and electronic properties. The HOMO-LUMO energy gap is a key parameter derived from these calculations. While extensive HOMO-LUMO analyses exist for a wide array of thiazole-containing molecules, specific energy level values, molecular orbital distributions, and charge distribution maps for this compound are absent from the current body of scientific literature.
Spectroscopic Property Prediction
A common application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations are used to compute NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra are then compared with experimental data to confirm the molecular structure and understand its spectroscopic features. Although this is a standard practice in the characterization of new thiazole derivatives, such a detailed comparative analysis for this compound has not been located in published research.
Intermolecular Interactions and Supramolecular Assembly Prediction
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It provides insights into how molecules pack together and the nature of the forces involved, such as hydrogen bonds and van der Waals interactions. This analysis is frequently reported in the crystallographic studies of novel thiazole compounds. However, a Hirshfeld surface analysis for this compound, which would require its crystal structure, is not available in the reviewed literature.
Investigation of Reaction Mechanisms and Energetics for Thiazole Derivative Formation
Computational studies are often employed to elucidate the mechanisms of chemical reactions, mapping out the energy profiles of reactants, transition states, and products. The Hantzsch thiazole synthesis is a classic example where the reaction mechanism for forming the thiazole ring can be investigated computationally. While general mechanisms for the synthesis of thiazoles are well-established, specific energetic calculations and transition state analyses for the formation of this compound have not been specifically detailed in scientific publications.
Advanced Applications in Materials Science and Optoelectronics
Design Principles for Thiazole-Containing Functional Materials
The design of functional materials containing thiazole (B1198619) hinges on several key principles that leverage the inherent properties of the thiazole ring. The thiazole ring's aromaticity allows for the delocalization of pi (π) electrons, which is crucial for charge transport. researchgate.net The presence of both sulfur and nitrogen atoms within the five-membered ring imparts a distinct electronic character, making it an electron-deficient moiety. This electron-accepting nature is beneficial for creating materials with tailored energy levels. nih.gov
Key design strategies for thiazole-based materials include:
Extended π-Conjugation: Incorporating thiazole rings into larger conjugated systems enhances electron delocalization, which is essential for efficient charge transport and for tuning the material's absorption and emission properties.
Donor-Acceptor Architectures: Combining electron-donating and electron-accepting units within the same molecule is a common strategy in the design of organic electronic materials. The electron-deficient thiazole ring can act as an excellent acceptor unit.
Planarity and Rigidity: A planar molecular structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, are particularly noted for their rigidity and high planarity. nih.govmdpi.com
Energy Level Tuning: The electronic properties of thiazole-containing materials can be fine-tuned by introducing various substituent groups. This allows for the precise engineering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to match the requirements of specific devices. nankai.edu.cn
The structural and spectroscopic features of thiazole-containing molecules are often investigated using computational methods like density functional theory (DFT) to predict their electrical and geometrical properties, aiding in the rational design of new materials. researchgate.net
Application in Organic Electronics and Devices
The versatile electronic properties of thiazole derivatives make them highly suitable for a range of applications in organic electronics. Their balanced aromatic character and the ability to facilitate non-covalent interactions are advantageous for creating stable and efficient devices. evitachem.com
Thiazole and its fused derivatives have been extensively used in the development of materials for organic solar cells (OSCs). nih.gov They are incorporated into both electron-donating polymers and non-fullerene acceptors (NFAs). The electron-deficient nature of thiazole-containing heterocycles helps in achieving suitable energy levels for efficient charge separation at the donor-acceptor interface. nih.gov
For instance, polymers based on thiazolyl-substituted benzodithiophenes have been explored as wide-bandgap donors in OSCs. Adjusting the orientation of the nitrogen atom in the thiazolyl ring can significantly impact the polymer's HOMO level and molecular aggregation, leading to substantial differences in photovoltaic performance. nankai.edu.cn In one study, a polymer donor, PBDT-oTz, achieved a power conversion efficiency (PCE) of 15.02% when blended with the acceptor BTP-eC9. nankai.edu.cn
Thiazolo[5,4-d]thiazole-based organic sensitizers have also been designed for use in dye-sensitized solar cells (DSSCs), particularly for applications like greenhouse integration where semitransparency is desired. researchgate.net These materials are engineered to absorb light in specific regions of the visible spectrum while allowing other regions to pass through. researchgate.net
Table 1: Photovoltaic Performance of a Thiazolyl-Substituted Polymer Donor
| Polymer | Acceptor | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) |
| PBDT-oTz | BTP-eC9 | 0.830 | 26.41 | 68.56 | 15.02 |
| PBDT-iTz | BTP-eC9 | - | - | - | 6.39 |
Data sourced from a study on isomeric polymers with different thiazolyl orientations on benzodithiophene. nankai.edu.cn
The ability to engineer the energy levels of thiazole-containing materials is a significant advantage in the design of functional organic electronic devices. By modifying the molecular structure, such as by introducing electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be precisely controlled. This is critical for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
The introduction of thiazole units can lower the HOMO energy level of a material, which is beneficial for achieving higher open-circuit voltages (VOC) in organic solar cells. nankai.edu.cn The rigidity and high planarity of fused thiazole systems promote strong intermolecular interactions, leading to optimized molecular aggregation and morphology in the active layer of devices, which is crucial for efficient performance. nih.gov
Charge Transport Properties in Thiazole-Based Materials
Efficient charge transport is a fundamental requirement for high-performance organic electronic devices. Thiazole-based materials often exhibit good charge transport characteristics due to their extended π-conjugated systems and the potential for strong intermolecular interactions. The planar structure of many thiazole derivatives facilitates π-π stacking, creating pathways for charge carriers to move through the material.
The charge-transport properties can be influenced by the specific arrangement of the thiazole units and any attached functional groups. For example, the orientation of the nitrogen atom in thiazolyl side groups on a polymer backbone can affect intermolecular interactions and, consequently, the charge mobility of the material. nankai.edu.cn The electron-deficient nature of the thiazole ring can also influence the type of charge transport, with some materials showing ambipolar behavior (transporting both electrons and holes).
Luminescence and Absorption Characteristics for Advanced Photonic Applications
Thiazole-containing compounds are of significant interest for photonic applications due to their tunable luminescence and absorption properties. Small organic molecules incorporating thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole, have been investigated for their use in OLEDs. mdpi.com
The combination of a 1,3,4-thiadiazole ring (a related azole) with a 1,2,4,5-tetrazine ring, connected by a phenylene linker, has been shown to produce compounds with interesting luminescent properties. semanticscholar.org These properties are highly dependent on the molecular structure, and the introduction of different substituents allows for the tuning of the emission color and quantum efficiency. The extended π-conjugation in such systems often leads to absorption at longer wavelengths and fluorescence in the visible spectrum. The investigation of these systems provides insights into how the combination of different heterocyclic rings can be used to design materials with specific photophysical properties for applications in optoelectronics. semanticscholar.org
Table 2: Photophysical Properties of Selected Thiazole-Related Heterocyclic Compounds
| Compound Type | Solvent | Absorption Max (nm) | Emission Max (nm) |
| Thiazolo[5,4-d]thiazole derivatives | Various | Tunable | Tunable |
| 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines | Dichloromethane | ~310-330, ~540 | ~600-630 |
Data represents typical ranges for these classes of compounds and can vary significantly with substitution.
Development of Optoelectronic Sensors and Non-Biological Chemical Sensing Mechanisms
The electronic and photophysical properties of thiazole-containing materials make them promising candidates for the development of optoelectronic sensors. The interaction of an analyte with the conjugated system of a thiazole-based material can lead to changes in its absorption or fluorescence characteristics, forming the basis for a sensing mechanism.
For example, the incorporation of thiazole moieties into larger molecular architectures can create binding sites for specific ions or molecules. Upon binding, the electronic structure of the material is perturbed, resulting in a detectable optical or electronic signal. While specific research on N,N-bis(4-phenyl-1,3-thiazol-2-yl)amine as a sensor is not widely documented, the principles governing sensor design with related heterocyclic compounds are applicable. The nitrogen and sulfur atoms in the thiazole rings could potentially act as coordination sites for metal ions, leading to changes in the compound's fluorescence (chemosensing).
Electrochromic and Photochromic Materials Research
Currently, there is a lack of specific research data on the electrochromic and photochromic properties of this compound in the publicly available scientific literature. While the broader class of thiazole-containing compounds has been investigated for such applications, detailed studies focusing on this particular molecule's ability to change color in response to electrical voltage (electrochromism) or light (photochromism) have not been reported.
Thiazole derivatives, in general, are known to be components of photochromic materials, which can undergo reversible isomerization between two states when exposed to light. acs.orgbohrium.com The electron-rich nature of the thiazole ring makes it a candidate for incorporation into materials with tunable optical and electronic properties. researchgate.netpharmaguideline.com Research into related areas includes the study of thiazolothiazole-based materials for their multifunctional chromogenic properties, which encompass electrochromism, electrofluorochromism, and photochromism. charlotte.edu However, without direct experimental evidence, the specific electrochromic and photochromic behavior of this compound remains undetermined.
Further research would be necessary to ascertain whether this compound exhibits any significant electrochromic or photochromic characteristics and to quantify its performance in these areas. Such studies would typically involve spectroelectrochemical analysis and photochemical experiments to determine color changes, switching speeds, and stability.
Catalytic Applications of N,n Bis 4 Phenyl 1,3 Thiazol 2 Yl Amine and Its Metal Complexes
Role as Organocatalysts in Organic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthetic chemistry. The structure of N,N-bis(4-phenyl-1,3-thiazol-2-yl)amine, featuring basic nitrogen atoms and the potential for hydrogen bond interactions, suggests its viability as an organocatalyst. Thiazole (B1198619) derivatives, in a broader context, are known to participate in various organic reactions. For instance, the nitrogen atom in the amine group can act as a nucleophile, potentially catalyzing reactions through the formation of reactive intermediates. evitachem.com
However, specific, documented examples of this compound acting as an organocatalyst in specific organic transformations are not yet prevalent in the scientific literature. The potential for this compound to catalyze reactions such as aldol (B89426) condensations, Michael additions, or other carbon-carbon bond-forming reactions remains an area ripe for investigation. The steric and electronic properties conferred by the two 4-phenyl-1,3-thiazol-2-yl groups are likely to play a crucial role in determining its catalytic efficacy and selectivity in such transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
